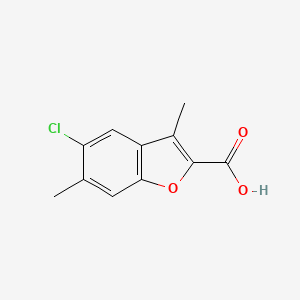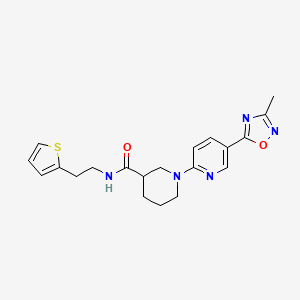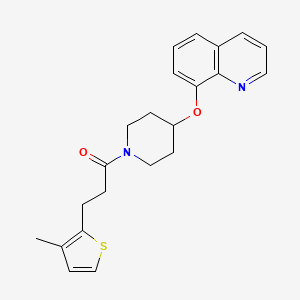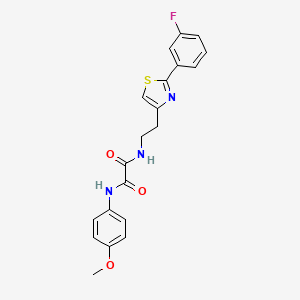
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline is a useful research compound. Its molecular formula is C21H12Cl3NO and its molecular weight is 400.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Quinoline derivatives, including those with chlorophenyl and dichlorophenoxy groups, have been studied for their structural and optical properties. For instance, the study of 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds, when formed into thin films, display significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. Their optical properties, determined by spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, which are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Quinoline derivatives are also explored for their potential in photovoltaic applications. The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives were studied, showing their effectiveness in organic–inorganic photodiode fabrication. These compounds, when used in heterojunction diodes, exhibit rectification behavior and photovoltaic properties, making them suitable for use in solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical (NLO) and Electronic Properties
Quinoline derivatives are recognized for their nonlinear optical (NLO) and electronic properties. Studies on the structural parameters, spectroscopic characterization, and NLO analyses of specific quinoline dyes reveal insights into their molecular structure and potential applications in biological research and corrosion inhibition. These compounds demonstrate significant NLO properties, making them candidates for various technological applications, including optoelectronics and as materials for enhancing optical signal processing (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Quinoline derivatives are investigated for their antimicrobial activities. Research into new quinoxaline derivatives, closely related to quinolines, has demonstrated optimized antimicrobial activity against a variety of pathogens. These findings suggest potential pharmaceutical applications, specifically in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWRDSGXPZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)
![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)


![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)
![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)
